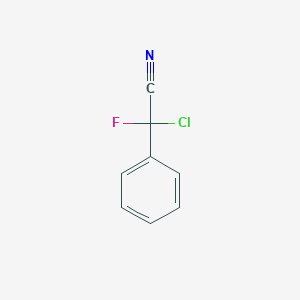

Chloro(fluoro)phenylacetonitrile

Übersicht

Beschreibung

“Chloro(fluoro)phenylacetonitrile” is a compound with the IUPAC name chloro (fluoro)phenylacetonitrile . It has a CAS Number of 948014-31-1 and a molecular weight of 169.59 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H5ClFN . Detailed structural aspects of ortho fluoro- and chloro- substituted benzoic acids have been investigated using quantum chemical calculations within the density functional theory (DFT) formalism .

Wissenschaftliche Forschungsanwendungen

Anionic Chlorination and Synthesis of Chloronitriles

Research by Pitta and Fleming (2010) focused on the anionic chlorination of metalated nitriles and enolates using 2-chloro-2-fluoro-2-phenylacetonitrile. This method efficiently produces a variety of chloronitriles and chloroesters, highlighting the utility of chloro(fluoro)phenylacetonitrile in synthesizing alpha-chloronitriles under mild conditions (Pitta & Fleming, 2010).

Reactivity and Mechanistic Studies

Stazi et al. (2010) reported on the unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to the formation of a trimeric compound. This study, which used NMR and MS/MS for characterization, proposed an unprecedented reaction mechanism (Stazi et al., 2010).

Effects on Microsomal Clearance

Sun, Keefer, and Scott (2011) conducted a large-scale study on how the integration of fluorine- and chlorine-containing moieties, including this compound, affects the metabolic and pharmacokinetic properties of therapeutic agents. Their findings indicated that halogenation at certain positions can dramatically alter microsomal clearance (Sun, Keefer, & Scott, 2011).

Photodehalogenation and Intermediate Formation

Protti et al. (2012) explored the photodehalogenation of fluoro- or chlorobenzene derivatives, which can generate phenyl cations and benzyne intermediates. This study emphasized the effect of substituents on the photophysics and primary dehalogenation processes (Protti et al., 2012).

Solvent Effects on Electrochemical Fluorination

Fuchigami (2007) reviewed recent studies on solvent effects in electrochemical fluorination, particularly focusing on the stabilization of radical cationic intermediates and selective fluorination processes. This research is relevant for understanding the electrochemical behavior of compounds like this compound (Fuchigami, 2007).

Sequestration of Fluorinated Analogs in Plants

Tront and Saunders (2007) investigated the fate of halogenated phenols, including 4-chloro-2-fluorophenol, in plants using NMR. This study provided insights into the accumulation and transformation of such contaminants in aquatic plant systems (Tront & Saunders, 2007).

Safety and Hazards

Zukünftige Richtungen

Arylacetonitrilases, which catalyze the reaction of arylacetonitriles to the corresponding arylacetic acid and ammonia, have emerged as interesting biocatalytic tools in green chemistry . They are used to synthesize useful aryl acids such as mandelic acid and derivatives of phenylacetic acid . This suggests potential future directions for the use of “Chloro(fluoro)phenylacetonitrile” in green chemistry and organic synthesis.

Eigenschaften

IUPAC Name |

2-chloro-2-fluoro-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTCKIAIYHDWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660264 | |

| Record name | Chloro(fluoro)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948014-31-1 | |

| Record name | Chloro(fluoro)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

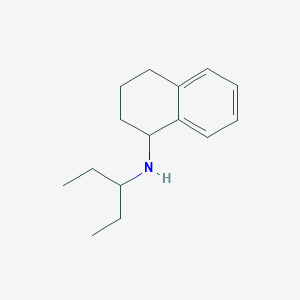

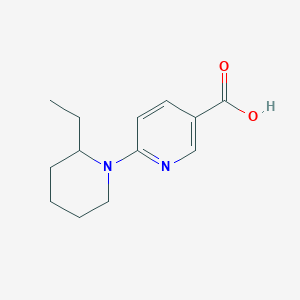

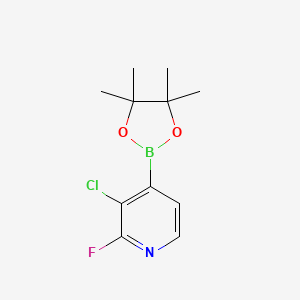

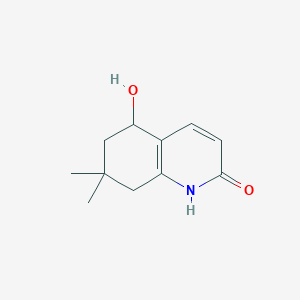

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)

amine](/img/structure/B1486523.png)

acetic acid](/img/structure/B1486528.png)

![N-[(2-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486532.png)

![N-[(3-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486533.png)

![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)